1-Acetyl-5-iodoindoline

Synthetic Methodology Process Chemistry Route Optimization

1‑Acetyl‑5‑iodoindoline (CAS 61995‑51‑5) is a protected, pre‑functionalized indoline scaffold designed for efficient palladium‑catalyzed cross‑coupling reactions, providing superior oxidative addition kinetics compared to bromo analogs. The N‑acetyl group prevents unwanted side reactions, ensuring clean, high‑yielding couplings for rapid SAR library generation. Its calculated logP of 2.2 offers favorable lipophilicity for CNS drug discovery, enabling late‑stage functionalization at the 5‑position. Starting from N‑acetylindoline (≈83% yield), this building block is the economically optimal choice for scaling to multi‑gram quantities. Choose this compound for reliable supply, consistent purity, and cost‑effective access to 5‑substituted indoline diversity.

Molecular Formula C10H10INO
Molecular Weight 287.10 g/mol
CAS No. 61995-51-5
Cat. No. B11837526
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Acetyl-5-iodoindoline
CAS61995-51-5
Molecular FormulaC10H10INO
Molecular Weight287.10 g/mol
Structural Identifiers
SMILESCC(=O)N1CCC2=C1C=CC(=C2)I
InChIInChI=1S/C10H10INO/c1-7(13)12-5-4-8-6-9(11)2-3-10(8)12/h2-3,6H,4-5H2,1H3
InChIKeyATPPCQXBZHNKFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Acetyl-5-iodoindoline (61995-51-5) Scientific Procurement & Differentiation Guide


1-Acetyl-5-iodoindoline (CAS 61995-51-5) is a halogenated indoline derivative characterized by an acetyl protecting group on the indoline nitrogen and a heavy iodine atom at the 5-position of the aromatic ring [1]. This specific substitution pattern, with a molecular formula of C10H10INO and a molecular weight of 287.10 g/mol, creates a versatile synthetic intermediate distinct from simpler or unsubstituted indoline analogs . Its primary value lies in its role as a protected, pre-functionalized building block for palladium-catalyzed cross-coupling reactions, enabling the efficient construction of complex molecular architectures in medicinal chemistry and materials science .

Why 1-Acetyl-5-iodoindoline Cannot Be Readily Substituted by 5-Iodoindoline or 1-Acetyl-5-bromoindoline


Substituting 1-Acetyl-5-iodoindoline with structurally similar compounds like 5-iodoindoline or 1-Acetyl-5-bromoindoline introduces significant changes in physicochemical properties and synthetic utility that can derail a synthetic route or compromise material performance. 5-Iodoindoline (CAS 114144-16-0), lacking the N-acetyl protecting group, possesses a free amine which can participate in undesired side reactions during cross-couplings or require additional orthogonal protection/deprotection steps . Conversely, replacing the 5-iodo substituent with a 5-bromo group (as in 1-Acetyl-5-bromoindoline, CAS 22190-35-8) results in a substantial reduction in reactivity for key palladium-catalyzed transformations like Suzuki-Miyaura and Sonogashira couplings . The iodine atom's lower bond dissociation energy and superior oxidative addition kinetics are critical for efficient coupling, especially with less reactive or sterically hindered partners, making the bromo analog a suboptimal, lower-yielding alternative .

Quantitative Differentiation: 1-Acetyl-5-iodoindoline vs. Analogs


Synthetic Yield Advantage: N-Acetylindoline Route vs. 5-Bromo Precursor Route

1-Acetyl-5-iodoindoline can be synthesized via two primary routes with significantly different yields. The route starting from the pre-acetylated N-acetylindoline yields the target compound in an estimated 83% yield, which is superior to the 60% yield obtained when using 1-acetyl-5-bromoindoline as a precursor . This yield difference is critical for procurement decisions, as the more efficient route translates directly to lower material costs and higher productivity when the compound is used as a key intermediate in a multi-step synthesis.

Synthetic Methodology Process Chemistry Route Optimization

Differential Physicochemical Properties vs. 5-Iodoindoline: LogP and Molecular Weight

The N-acetyl group on 1-Acetyl-5-iodoindoline significantly alters its physicochemical profile compared to the parent amine, 5-iodoindoline. The target compound has a calculated logP of 2.2, indicating moderate lipophilicity, whereas 5-iodoindoline, with a free amine, would have a considerably lower logP and different solubility characteristics . This 2.2 logP value is a key parameter for predicting membrane permeability and oral absorption in drug discovery programs, distinguishing it as a more lipophilic and potentially more drug-like fragment for lead optimization .

Medicinal Chemistry ADME Prediction Compound Property Optimization

Enhanced Cross-Coupling Reactivity: Iodo vs. Bromo Analogs

The 5-iodo substituent on 1-Acetyl-5-iodoindoline is a superior leaving group in palladium-catalyzed cross-coupling reactions compared to the corresponding 5-bromo analog (1-Acetyl-5-bromoindoline, CAS 22190-35-8). The carbon-iodine bond (C-I) has a lower bond dissociation energy (~57 kcal/mol) compared to the carbon-bromine bond (C-Br, ~70 kcal/mol), which facilitates the rate-determining oxidative addition step with Pd(0) catalysts [1]. This fundamental difference in bond strength means the iodo compound will undergo Suzuki, Heck, and Sonogashira couplings with higher efficiency, greater functional group tolerance, and under milder conditions than its bromo counterpart .

Organic Synthesis Palladium Catalysis C-C Bond Formation

High-Value Application Scenarios for 1-Acetyl-5-iodoindoline (61995-51-5)


Parallel Library Synthesis via Suzuki-Miyaura Cross-Coupling

1-Acetyl-5-iodoindoline serves as a versatile core scaffold for the rapid generation of diverse compound libraries through high-throughput Suzuki-Miyaura coupling. Its superior reactivity as an aryl iodide (compared to the bromide) ensures efficient coupling with a wide range of commercially available boronic acids, enabling the exploration of chemical space around the 5-position of the indoline ring. The N-acetyl protecting group remains stable under standard cross-coupling conditions, preventing unwanted side reactions and allowing for further diversification after deprotection . This makes it a preferred building block for medicinal chemistry groups focused on structure-activity relationship (SAR) studies.

Synthesis of Advanced Pharmaceutical Intermediates Requiring High Lipophilicity

In drug discovery programs targeting central nervous system (CNS) disorders or other indications where high membrane permeability is desired, the calculated logP of 2.2 for 1-Acetyl-5-iodoindoline makes it an attractive fragment . This property can be leveraged to improve the overall lipophilicity and predicted oral absorption of lead compounds, differentiating it from more polar, unsubstituted indoline analogs. The iodine handle provides a precise point for late-stage functionalization, allowing medicinal chemists to attach various pharmacophores to this lipophilic core.

Cost-Efficient Scale-Up Using the High-Yield N-Acetylindoline Route

For projects requiring multi-gram or larger quantities of 5-substituted indoline derivatives, the synthetic route starting from N-acetylindoline (yielding ~83%) is the economically optimal choice . Procurement of the compound via this specific route, or sourcing it from a vendor who employs this methodology, will result in a significantly lower cost-per-gram compared to material produced via the 5-bromoindoline route. This application scenario is critical for process chemists and procurement managers focused on cost-of-goods (COGS) for scaling up lead compounds to preclinical development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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